molecular formula C19H22BrNO2 B285110 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No.: B285110
M. Wt: 376.3 g/mol
InChI Key: ZEHTYVFOKNIBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide, also known as BRD-7929, is a compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide works by binding to the bromodomain of BRD9, preventing it from interacting with its target genes. This leads to a decrease in the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits the growth of a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. In vivo studies have also shown that this compound suppresses tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is its high potency and selectivity for BRD9. This makes it a valuable tool for studying the role of BRD9 in cancer biology. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD9. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from BRD9 inhibition. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in human cancer patients.
In conclusion, this compound is a compound that has shown promise as a potential therapeutic agent for the treatment of cancer. Its high potency and selectivity for BRD9 make it a valuable tool for studying the role of this protein in cancer biology. However, further research is needed to fully understand the potential of this compound and to develop more effective treatments for cancer patients.

Synthesis Methods

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2,6-dimethyl-4-bromophenol with potassium carbonate and methyl iodide to form 2-bromo-4,6-dimethylphenol. The second step involves the reaction of 2-bromo-4,6-dimethylphenol with 2-isopropylaniline to form 2-(2-isopropylphenyl)-4,6-dimethylphenol. The final step involves the reaction of 2-(2-isopropylphenyl)-4,6-dimethylphenol with acetic anhydride to form this compound.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been found to be a potent inhibitor of the protein bromodomain-containing protein 9 (BRD9). BRD9 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a key role in gene regulation. Inhibition of BRD9 has been shown to have anti-tumor effects in preclinical models of cancer.

Properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H22BrNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-19-13(3)9-15(20)10-14(19)4/h5-10,12H,11H2,1-4H3,(H,21,22)

InChI Key

ZEHTYVFOKNIBOE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(C)C)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(C)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.